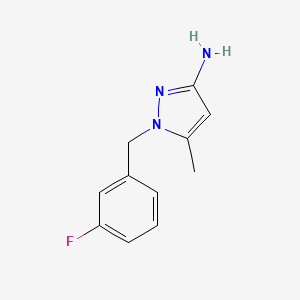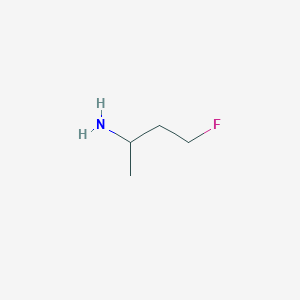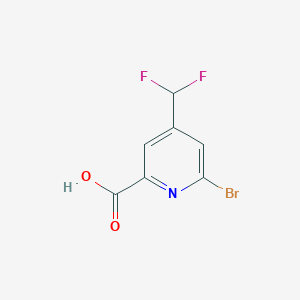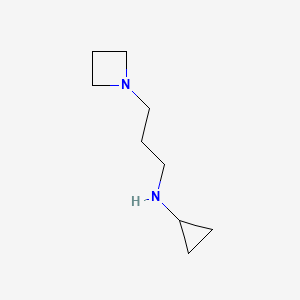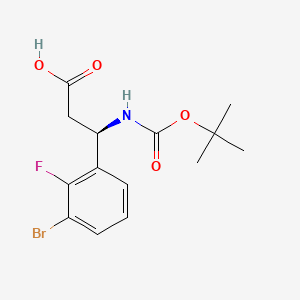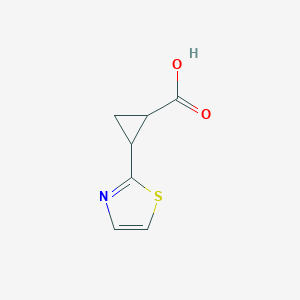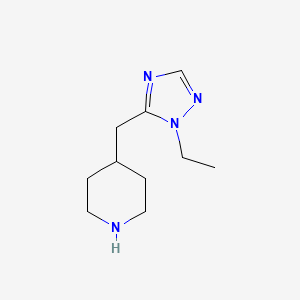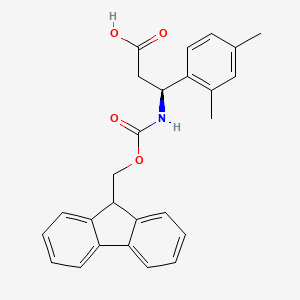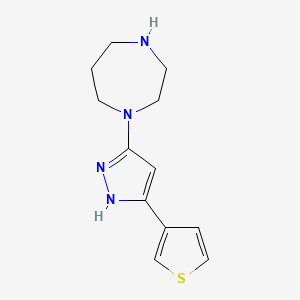
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features a unique combination of a thiophene ring, a pyrazole ring, and a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a suitable diamine with a dihalide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and reduce costs.
化学反应分析
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Substituted diazepanes.
科学研究应用
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane has several scientific research applications:
作用机制
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid .
- Thiopropamine .
- 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole .
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)-1,4-diazepane is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC 名称 |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C12H16N4S/c1-3-13-4-6-16(5-1)12-8-11(14-15-12)10-2-7-17-9-10/h2,7-9,13H,1,3-6H2,(H,14,15) |
InChI 键 |
ICCHMLKMAXRMTN-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
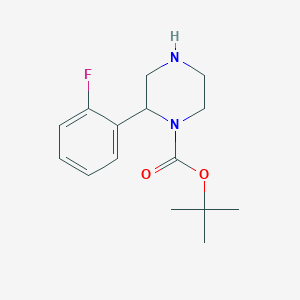
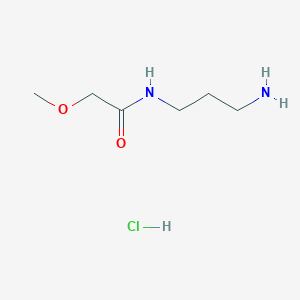
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
